molecular formula C10H5ClO4 B231192 8-Chloro-4-oxo-4H-chromene-2-carboxylic acid

8-Chloro-4-oxo-4H-chromene-2-carboxylic acid

Cat. No. B231192
M. Wt: 224.59 g/mol
InChI Key: ISZWNLKXEBIAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-4-oxo-4H-chromene-2-carboxylic acid, also known as Coumarin-3-carboxylic acid, is a heterocyclic organic compound that belongs to the class of coumarins. It has a wide range of applications in the field of medicinal chemistry due to its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of 8-Chloro-4-oxo-4H-chromene-2-carboxylic acid is not fully understood. However, it has been suggested that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
8-Chloro-4-oxo-4H-chromene-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been found to exhibit antifungal and antibacterial activities by disrupting the cell membrane of microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-Chloro-4-oxo-4H-chromene-2-carboxylic acid in lab experiments is its wide range of biological activities. It can be used to study various cellular processes and signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 8-Chloro-4-oxo-4H-chromene-2-carboxylic acid. One direction is the development of new synthetic methods for the compound, which can improve its yield and purity. Another direction is the study of its potential use in the treatment of various diseases, such as cancer, inflammation, and microbial infections. Furthermore, the study of its mechanism of action can provide insights into the development of new drugs with similar biological activities.

Synthesis Methods

The synthesis of 8-Chloro-4-oxo-4H-chromene-2-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of 3-chlorosalicylic acid with acetic anhydride and sulfuric acid. The resulting product is then hydrolyzed to obtain 8-Chloro-4-oxo-4H-chromene-2-carboxylic acid. Another method involves the reaction of 3-chlorophenol with malonic acid in the presence of sodium ethoxide, followed by the decarboxylation of the resulting product.

Scientific Research Applications

8-Chloro-4-oxo-4H-chromene-2-carboxylic acid has been extensively studied for its various biological activities. It has been found to exhibit antitumor, anti-inflammatory, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and Alzheimer's disease.

properties

Molecular Formula

C10H5ClO4

Molecular Weight

224.59 g/mol

IUPAC Name

8-chloro-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C10H5ClO4/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4H,(H,13,14)

InChI Key

ISZWNLKXEBIAIJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)OC(=CC2=O)C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=CC2=O)C(=O)O

Origin of Product

United States

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